Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate
CAS No.: 37944-29-9
Cat. No.: VC15412141
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37944-29-9 |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | diethyl 2-acetamido-2-(2-methylprop-2-enyl)propanedioate |
| Standard InChI | InChI=1S/C13H21NO5/c1-6-18-11(16)13(8-9(3)4,14-10(5)15)12(17)19-7-2/h3,6-8H2,1-2,4-5H3,(H,14,15) |
| Standard InChI Key | BXUSHPORVLKTKF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC(=C)C)(C(=O)OCC)NC(=O)C |
Introduction
Structural Features:
The compound consists of:
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A diethyl ester group attached to a malonic acid backbone.
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An acetamido group () providing an amide functionality.
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A 2-methylprop-2-enyl group, which introduces an allylic moiety.
Observations:
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The moderate LogP value indicates balanced hydrophilicity and lipophilicity, suggesting potential bioavailability.
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The polar surface area (PSA) reflects its ability to form hydrogen bonds, which may influence solubility and interaction with biological targets.
Synthesis
Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate can be synthesized via malonic ester synthesis methodologies. The general steps include:
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Preparation of Malonic Acid Derivative:
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Malonic acid is esterified with ethanol to form diethyl malonate.
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Introduction of Functional Groups:
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The acetamido group is introduced through acetylation reactions.
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The allylic group () is added via alkylation using an appropriate alkyl halide under basic conditions.
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Purification:
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The product is purified by recrystallization or column chromatography.
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Synthetic Chemistry
Diethyl acetamido(2-methylprop-2-en-1-yl)propanedioate serves as a versatile intermediate in organic synthesis due to its functional groups:
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The allylic moiety enables further functionalization through electrophilic or nucleophilic reactions.
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The ester groups are useful for hydrolysis or transesterification reactions.
Pharmaceutical Research
The compound's structural features suggest potential use in drug development, particularly as a precursor for designing biologically active molecules.
Material Science
Its functionalized structure may find applications in polymer chemistry or as a monomer in the synthesis of specialized materials.
Safety and Handling
| Parameter | Details |
|---|---|
| Flash Point | Not available |
| MSDS | Data unavailable |
Proper laboratory safety protocols should be followed when handling this compound due to limited toxicological data.
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